molecular formula C15H16N2O2 B5607212 N-[2-(1-pyrrolidinyl)phenyl]-2-furamide

N-[2-(1-pyrrolidinyl)phenyl]-2-furamide

Cat. No. B5607212
M. Wt: 256.30 g/mol
InChI Key: IZTXQKTYAILAOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and processes. For example, Özdemir et al. (2012) described the synthesis of a pyridine-2,6-dicarboxamide derivative, highlighting the use of FT-IR and NMR spectroscopies in its characterization (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).

Molecular Structure Analysis

Molecular structure analysis involves techniques like X-ray diffraction and density functional theory (DFT) calculations. Zhou et al. (2008) used DFT to analyze the molecular geometry and vibrational frequencies of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (Zhou et al., 2008).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds can be diverse. For example, Fu et al. (2019) developed a cobalt-catalyzed carbonylative synthesis method for phthalimide derivatives from related amides (Fu, Ying, & Wu, 2019).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial. Chen et al. (2011) synthesized and characterized (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, providing insights into its crystal structure and physical properties (Chen, Tang, Zhang, Meng, & Hao, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are analyzed through various experimental techniques. Stroganova et al. (2016) investigated acid-catalyzed transformations of a similar compound, providing insights into its chemical behavior (Stroganova, Vasilin, & Krapivin, 2016).

properties

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(14-8-5-11-19-14)16-12-6-1-2-7-13(12)17-9-3-4-10-17/h1-2,5-8,11H,3-4,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTXQKTYAILAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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